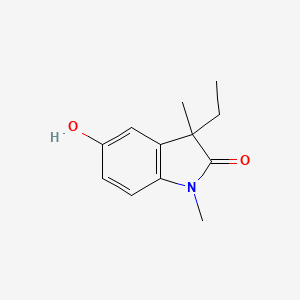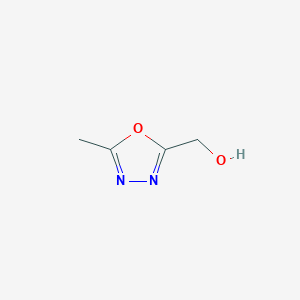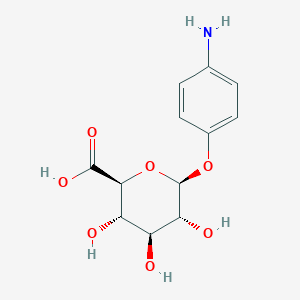![molecular formula C10H10BrNO B1286687 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 6729-30-2](/img/structure/B1286687.png)
6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, also known as 6-Bromo-1H-benzo[b]azepin-2-one, is an organic compound with a molecular formula of C7H6BrNO. It is a white solid that is insoluble in water and is used in organic synthesis. 6-Bromo-1H-benzo[b]azepin-2-one has recently been used in various scientific research applications, due to its unique structure and reactivity.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Research has shown that derivatives of benzo[b]azepin, such as those synthesized from 3,5-dimethyl-4-nitroisoxazole, exhibit significant antimicrobial and anti-inflammatory activities. Compounds within this category have been evaluated for their potential as antimicrobial agents against various pathogens and for their anti-inflammatory properties, indicating their relevance in developing new therapeutic agents (Rajanarendar et al., 2013).
Synthetic Methodologies
Studies have also focused on the synthetic methodologies for constructing the benzo[b]azepin ring system, revealing versatile approaches to accessing these compounds. For instance, the silver nitrate-induced rearrangement of N-benzyl quinolinium bromide is a key step in synthesizing 1,5-dihydro-benzo[b]azepin-2-one, highlighting innovative pathways to these heterocycles (Pauvert et al., 2002). Similarly, the iridium-catalyzed asymmetric hydrogenation/oxidative fragmentation strategy has been developed to access 4,5-dihydro-1H-benzo[d]azepin-1-ones, showcasing advanced synthetic techniques for constructing these structures with high enantiomeric excess (Shen et al., 2016).
Molecular and Supramolecular Structures
The investigation of molecular and supramolecular structures of benzo[b]azepin derivatives reveals their intricate crystalline arrangements and the importance of hydrogen bonding and π-π stacking interactions in their stabilization. These studies are crucial for understanding the physicochemical properties of these compounds and their potential interactions in biological systems (Acosta et al., 2015).
Chemotherapeutic Potential
Research into the chemotherapeutic potential of benzo[b]azepin derivatives has indicated their moderate cytotoxicity against certain cancer cell lines, suggesting their utility in developing new anticancer agents. The structural features of these compounds, such as the presence of methylene or methyl groups and their substitution patterns, play a significant role in their biological activity, offering insights into the design of more effective chemotherapeutic agents (Yempala et al., 2020).
properties
IUPAC Name |
6-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-4-2-5-9-7(8)3-1-6-10(13)12-9/h2,4-5H,1,3,6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTMGWBZSGXBTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Br)NC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609230 |
Source


|
| Record name | 6-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | |
CAS RN |
6729-30-2 |
Source


|
| Record name | 6-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)












